molecular formula C13H15N3O4S B2920639 N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzenesulfonamide CAS No. 2190365-81-0

N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzenesulfonamide

Cat. No. B2920639
CAS RN: 2190365-81-0
M. Wt: 309.34
InChI Key: WYMFOXSTWTUQGN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound has a melting point range of 113-117°C .
  • Stability : Like many boronic compounds, it may be sensitive to air and moisture .

Scientific Research Applications

Antimicrobial Applications

A study on the synthesis of thiourea derivatives bearing a benzenesulfonamide moiety revealed compounds with significant activity against Mycobacterium tuberculosis. The structure-activity relationship analysis indicated that specific moieties contributed to the antimycobacterial efficacy, highlighting the potential of these compounds in tuberculosis treatment (Ghorab et al., 2017).

Anticancer Applications

Research into mixed-ligand copper(II)-sulfonamide complexes demonstrated their potential in anticancer therapy. These complexes showed varying degrees of DNA binding, cleavage, and genotoxicity, as well as anticancer activity against human tumor cells, suggesting a direct impact of the sulfonamide derivative on their biological activity (González-Álvarez et al., 2013).

Another study on a novel small molecule HIF-1 pathway inhibitor, a derivative of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, showed its ability to antagonize tumor growth, offering insights into the structure-activity relationships crucial for optimizing its anticancer properties (Mun et al., 2012).

Material Science Applications

A novel approach using a PDE5 inhibitor as bait in chemical proteomics identified specific protein interactions in mouse lung tissue. This method highlights the utility of sulfonamide derivatives in elucidating drug-protein interactions, offering a pathway for discovering new therapeutic targets (Dadvar et al., 2009).

properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-9-4-6-10(7-5-9)21(17,18)16-11-8-14-13(20-3)15-12(11)19-2/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMFOXSTWTUQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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